LogP-Driven Lipophilicity Advantage Over the Acetyl Analog
The target compound, 4-benzyl-1-hexanoylpiperazine, has a computed LogP of 2.79 compared to 1.23 for the direct shorter-chain analog 1-acetyl-4-benzylpiperazine . This represents a difference of +1.56 log units, corresponding to an approximately 36-fold higher theoretical octanol–water partition coefficient for the hexanoyl derivative.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (ChemSrc) |
| Comparator Or Baseline | 1-Acetyl-4-benzylpiperazine: LogP = 1.23 (ChemSrc) |
| Quantified Difference | ΔLogP = +1.56 (≈36× higher partition coefficient) |
| Conditions | In silico computation; database values from ChemSrc |
Why This Matters
Higher LogP suggests enhanced passive membrane permeability and potentially greater blood–brain barrier penetration, which is a critical parameter when selecting compounds for CNS-targeted research.
